![molecular formula C14H28N2O2 B6340433 tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate CAS No. 1221341-56-5](/img/structure/B6340433.png)

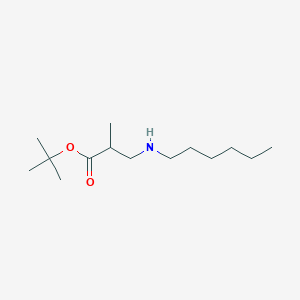

tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of tert-butyl carbamate, which is a common protecting group in organic synthesis . It contains a pyrrolidine ring, which is a common motif in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure would likely feature a carbamate group (OC(O)NR2) attached to a tert-butyl group, with the nitrogen atom also bonded to a 2-methyl-3-aminopropane group .Chemical Reactions Analysis

As a carbamate, this compound would likely undergo reactions typical of carbamates, such as hydrolysis under acidic or basic conditions . The pyrrolidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Tert-butyl carbamates are generally stable and resistant to hydrolysis, while pyrrolidines are basic due to the nitrogen atom .Wissenschaftliche Forschungsanwendungen

Biodegradation and Environmental Fate

The biodegradation and environmental fate of compounds similar to tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate, such as ethyl tert-butyl ether (ETBE), have been studied extensively. Microorganisms capable of degrading ETBE have been identified, suggesting potential environmental remediation applications for related compounds. The presence of co-contaminants may affect the biodegradation process, offering insights into the degradation pathways and the impact of environmental conditions on the fate of such compounds (Thornton et al., 2020).

Synthesis of N-heterocycles

Chiral sulfinamides, including tert-butanesulfinamide, have been utilized in the stereoselective synthesis of amines and their derivatives, presenting a method for the synthesis of structurally diverse N-heterocycles. This suggests the potential application of this compound in the synthesis of natural products and therapeutically relevant compounds (Philip et al., 2020).

Microbial Degradation

Research on the microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) highlights the potential for bioremediation strategies involving similar compounds. Studies have shown that MTBE and TBA can be degraded under aerobic and anaerobic conditions, indicating a versatile approach to the environmental management of such compounds (Schmidt et al., 2004).

Application in Nonchromatographic Bioseparation

Three-phase partitioning (TPP), a nonchromatographic bioseparation technology, has been applied to the separation and purification of bioactive molecules. The versatility of TPP suggests potential applications for this compound in the purification processes of compounds with similar properties (Yan et al., 2018).

Pyrrolidine in Drug Discovery

The pyrrolidine scaffold, as seen in this compound, is widely used in medicinal chemistry due to its versatility and ability to explore pharmacophore space efficiently. The review on pyrrolidine derivatives emphasizes their application in developing compounds for treating human diseases, suggesting similar potential for research and development in drug discovery (Li Petri et al., 2021).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to target jak2v617f, a mutation found in various types of leukemia .

Mode of Action

It can be inferred from related compounds that it may inhibit the proliferation of cells expressing the jak2v617f mutation .

Biochemical Pathways

Based on the potential target (jak2v617f), it can be inferred that the compound may affect the jak-stat signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into the cell’s DNA.

Result of Action

Based on the potential target (jak2v617f), it can be inferred that the compound may inhibit the proliferation of cells expressing this mutation .

Eigenschaften

IUPAC Name |

tert-butyl 2-methyl-3-(2-pyrrolidin-1-ylethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-12(13(17)18-14(2,3)4)11-15-7-10-16-8-5-6-9-16/h12,15H,5-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSXCKGFZTWVQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCN1CCCC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340363.png)

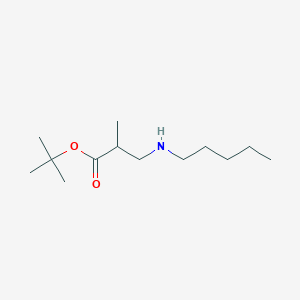

![tert-Butyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340369.png)

![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340372.png)

![tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6340375.png)

![tert-Butyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6340385.png)

![tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340386.png)

![tert-Butyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B6340394.png)

![tert-Butyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340409.png)

![tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6340413.png)

![tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6340417.png)

![tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340421.png)

![tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate](/img/structure/B6340435.png)